3-(3,4-Dimethoxyphenyl)-3-pentanol
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3-pentanol: is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a pentanol chain attached to the phenyl ring at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and a suitable Grignard reagent, such as pentylmagnesium bromide.
Grignard Reaction: The Grignard reagent is reacted with 3,4-dimethoxybenzaldehyde under anhydrous conditions to form the corresponding alcohol.
Hydrolysis: The reaction mixture is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3,4-Dimethoxyphenyl)-3-pentanone or 3-(3,4-Dimethoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(3,4-Dimethoxyphenyl)pentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3-pentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-pentanol is unique due to its specific structure, which combines a phenyl ring with methoxy groups and a pentanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-5-13(14,6-2)10-7-8-11(15-3)12(9-10)16-4/h7-9,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVERATDYKWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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